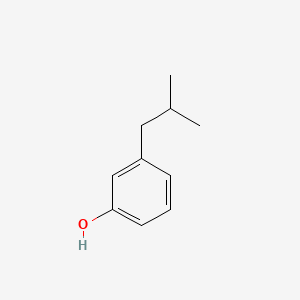

3-(2-Methylpropyl)phenol

Beschreibung

Eigenschaften

CAS-Nummer |

30749-25-8 |

|---|---|

Molekularformel |

C10H14O |

Molekulargewicht |

150.22 g/mol |

IUPAC-Name |

3-(2-methylpropyl)phenol |

InChI |

InChI=1S/C10H14O/c1-8(2)6-9-4-3-5-10(11)7-9/h3-5,7-8,11H,6H2,1-2H3 |

InChI-Schlüssel |

ZKSISJGIJFEBMS-UHFFFAOYSA-N |

SMILES |

CC(C)CC1=CC(=CC=C1)O |

Kanonische SMILES |

CC(C)CC1=CC(=CC=C1)O |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Key Structural and Functional Insights :

Example: this compound may exhibit stronger interactions with lipid bilayers than 4-propylphenol.

Positional Effects: Substitution at the 3-position (meta) vs. 4-position (para) alters electronic distribution on the aromatic ring, affecting reactivity. Meta-substituted phenols often show distinct chemical behavior in electrophilic substitution reactions compared to para analogs .

Functional Group Diversity: Eugenol (allyl + methoxy) and Triclosan (chlorinated) demonstrate how additional functional groups (e.g., methoxy, chlorine) modify bioactivity. In contrast, this compound lacks polar groups, favoring non-polar applications .

Pharmaceutical Relevance: Derivatives like 3-[Ethyl(2-methylpropyl)amino]phenol (CAS 43141-69-1) highlight the role of alkylamino modifications in drug design, such as tranquilizers (e.g., Perimetazine) .

Vorbereitungsmethoden

Grignard Reaction-Based Synthesis

The foundational approach to Tapentadol synthesis involves a stereospecific Grignard reaction. As detailed in patent WO2008012046A1, the process begins with (2S)-3-(dimethylamino)-1-(3-(benzyloxy)phenyl)-2-methyl-1-propanone (Compound 3), which undergoes a Grignard addition with ethylmagnesium bromide in tetrahydrofuran (THF). This step introduces a second asymmetric carbon atom, yielding (2S,3R)-1-(dimethylamino)-3-(3-(benzyloxy)phenyl)-2-methyl-3-pentanol (Compound 4) with remarkable stereoselectivity (99% optical purity).

Key reaction conditions include:

- Temperature : Room temperature (20–25°C) for Grignard addition.

- Solvent : THF, which facilitates the formation of the Grignard reagent.

- Workup : Quenching with ammonium hydrogensulfate solution, followed by extraction with 3-pentanone and drying over sodium sulfate.

The subsequent dehydroxylation step employs thionyl chloride to convert the tertiary alcohol into a chlorinated intermediate, followed by reduction using zinc borohydride to yield (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine. Final demethylation with hydrobromic acid produces Tapentadol free base, which is isolated as the monohydrochloride salt.

Resolution and Reduction Approach

An alternative method, disclosed in CN102838493A, utilizes chiral resolution to achieve enantiomeric purity. The process starts with racemic 3-(3-methoxyphenyl)-2-methylpentanoic acid, which is resolved using R-(+)-α-(α-naphthyl)ethylamine as a chiral auxiliary. The resolved (2R,3R)-enantiomer is then subjected to halogenation with thionyl chloride, forming the acid chloride, which undergoes amidation with dimethylamine to yield the corresponding amide. Reduction with lithium aluminum hydride produces the amine intermediate, followed by demethylation to yield Tapentadol.

Critical Data :

Hydrogenation and Catalytic Debenzylation

A third route, highlighted in WO2008012046A1, involves catalytic hydrogenation for debenzylation. The benzyl-protected intermediate (2S,3R)-1-(dimethylamino)-3-(3-(benzyloxy)phenyl)-2-methyl-3-pentanol is hydrogenated over a palladium-on-carbon (Pd/C) catalyst at 3 bar hydrogen pressure. This step removes the benzyl group while preserving the stereochemical integrity of the molecule.

Optimization Insights :

- Catalyst Loading : 5% Pd/C (1.9 mol%) achieves complete debenzylation in 16 hours.

- Crystallization : Post-hydrogenation, the product is crystallized using trimethylchlorosilane, yielding Tapentadol hydrochloride with 97.7% HPLC purity.

Stereochemical Control and Enantiomeric Purity

Grignard Reaction Stereoselectivity

The Grignard addition’s stereoselectivity arises from the planar nature of the ketone intermediate (Compound 3), which adopts a conformation favoring attack by the ethylmagnesium bromide from the less hindered face. This results in the (2S,3R)-configuration with minimal epimerization. Computational studies suggest that steric interactions between the methyl group at C2 and the Grignard reagent dictate the transition state’s geometry.

Resolution vs. Asymmetric Synthesis

While the resolution method provides high enantiomeric purity, it suffers from inherent inefficiencies, including the need to discard the undesired enantiomer. In contrast, the Grignard-based asymmetric synthesis achieves >99% enantiomeric excess (ee) without chiral auxiliaries, making it more suitable for industrial-scale production.

Industrial-Scale Optimization

Solvent and Temperature Effects

Catalytic Hydrogenation Efficiency

The use of Pd/C under mild hydrogen pressure (3 bar) minimizes over-reduction byproducts. Post-hydrogenation, the addition of trimethylchlorosilane induces crystallization by forming a siloxane intermediate, which is hydrolyzed during workup.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield | Purity | Stereoselectivity |

|---|---|---|---|---|

| Grignard Reaction | Grignard addition, hydrogenation | 89% | 99% ee | High |

| Chiral Resolution | Resolution, amidation, reduction | 65% | 98% de | Moderate |

| Catalytic Deb |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(2-Methylpropyl)phenol, and how can reaction efficiency be optimized?

- Methodology : Alkylation of phenol with 2-methylpropyl halides (e.g., 2-methylpropyl bromide) using acid or base catalysts (e.g., H₂SO₄ or NaOH) is a primary route. Reaction efficiency can be optimized by controlling temperature (80–120°C) and solvent polarity (e.g., toluene or DMF). Post-reaction purification via fractional distillation or column chromatography is recommended. Monitor reaction progress using GC-MS to track intermediate formation and byproduct reduction .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

- Methodology :

- Structural Confirmation : Use H/C NMR to identify aromatic protons (δ 6.5–7.5 ppm) and the 2-methylpropyl substituent (δ 0.8–1.5 ppm for methyl groups). IR spectroscopy can validate phenolic -OH stretches (~3200–3600 cm).

- Purity Assessment : GC-MS with a non-polar column (e.g., DB-5) or HPLC (C18 column, acetonitrile/water mobile phase) to quantify impurities. Compare retention times with certified reference standards (e.g., Imp. A(EP) in pharmaceutical-grade materials) .

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Methodology : Store under inert gas (N₂ or Ar) in amber glass vials at 4°C to prevent oxidation. Conduct accelerated stability studies (40°C/75% relative humidity for 6 months) to assess degradation pathways (e.g., quinone formation via oxidation). Use TLC or HPLC to monitor degradation products .

Advanced Research Questions

Q. How does the steric hindrance of the 2-methylpropyl group influence the compound’s reactivity in electrophilic substitution reactions?

- Methodology : Perform comparative kinetic studies using less hindered analogs (e.g., 3-propylphenol). Monitor regioselectivity in nitration or halogenation reactions via LC-MS. Computational modeling (DFT) can predict electron density maps and transition states. Experimental data may show reduced para-substitution due to steric effects, favoring meta-products .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the stability of this compound derivatives?

- Methodology :

- Validate computational models (e.g., Gibbs free energy calculations) with experimental thermochemical data (e.g., DSC for melting points, bomb calorimetry for ΔH).

- Cross-reference gas-phase thermochemistry data (e.g., enthalpy of formation from NIST) with solution-phase results to account for solvent effects .

- Use XRD to resolve crystal structure discrepancies in derivatives .

Q. How can researchers design experiments to elucidate the mechanism of antioxidant activity in this compound?

- Methodology :

- In Vitro Assays : DPPH or ABTS radical scavenging assays to quantify IC₅₀ values. Compare with control antioxidants (e.g., ascorbic acid).

- Molecular Interactions : Perform molecular docking studies with antioxidant enzymes (e.g., catalase or SOD) using AutoDock Vina. Validate binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What advanced techniques are suitable for studying the compound’s interactions with biological membranes or proteins?

- Methodology :

- Membrane Permeability : Use fluorescence anisotropy with liposome models to assess partitioning.

- Protein Binding : Employ NMR titration (e.g., H-N HSQC) or microscale thermophoresis (MST) to measure dissociation constants (). Cross-validate with MD simulations to map binding sites .

Data Contradiction and Reproducibility Analysis

Q. How should researchers address variability in reported biological activities of this compound across studies?

- Methodology :

- Standardize Assays : Use harmonized protocols (e.g., CLSI guidelines for antimicrobial testing).

- Batch Analysis : Compare compound purity across studies via LC-MS. Impurities >1% may skew bioactivity results.

- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from multiple sources, controlling for variables like cell line heterogeneity or solvent effects .

Q. Why might synthetic yields of this compound vary significantly between alkylation and Friedel-Crafts acylation routes?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.